1-(2-Ethoxyethoxy)propan-2-ol

Description

Contextual Significance of Polyether Alcohols in Chemical Research

Polyether alcohols, a broader category that includes glycol ethers, are of considerable importance in the production of polyurethanes. google.com They are typically produced through the catalytic addition of lower alkylene oxides, like ethylene (B1197577) oxide and propylene (B89431) oxide, to an H-functional initiator molecule. google.com The choice of catalyst, traditionally a basic metal hydroxide (B78521) such as potassium hydroxide, significantly influences the reactivity of the resulting polyether alcohol. google.com

Research in this area often focuses on developing new catalysts, such as polymetallic cyanides, to produce polyether alcohols with specific properties. google.com For instance, polyether alcohols synthesized with polymetallic cyanide catalysts have been found to exhibit significantly higher reactivity compared to those produced with conventional potassium hydroxide catalysts. google.com This heightened reactivity, while potentially problematic in some applications like flexible polyurethane foams, underscores the ongoing effort to tailor the properties of polyether alcohols for specific synthetic purposes. google.com

Scope and Academic Relevance of 1-(2-Ethoxyethoxy)propan-2-ol Research

This compound, a P-series glycol ether, serves as a specific example within the larger class of polyether alcohols. Its academic and research relevance lies in its contribution to the understanding of structure-property relationships within this family of compounds. The study of its synthesis and chemical properties provides valuable data for the broader field of organic solvent chemistry.

While extensive, peer-reviewed research articles focusing solely on this compound are not abundant, its chemical data is well-documented in various chemical databases and supplier catalogs. This information is crucial for researchers in fields requiring specialized solvents or chemical intermediates. The compound can be synthesized, and its precursors include 1-ethoxy-3-iodopropane. lookchem.comchemsrc.com It is available from various chemical suppliers, indicating its use in research and development or specialized applications. lookchem.comamericanelements.com

The table below summarizes the key chemical and physical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 104562-42-7 sigmaaldrich.comaccelachem.comaccelachem.com |

| Chemical Formula | C₇H₁₆O₃ americanelements.com |

| Molecular Weight | 148.2 g/mol americanelements.comsigmaaldrich.com |

| Boiling Point | 210.1°C at 760 mmHg lookchem.comamericanelements.com |

| Density | 0.958 g/cm³ lookchem.comamericanelements.com |

| Flash Point | 80.9°C lookchem.com |

| Vapor Pressure | 0.0447 mmHg at 25°C lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 3 lookchem.com |

| Rotatable Bond Count | 6 lookchem.com |

Structure

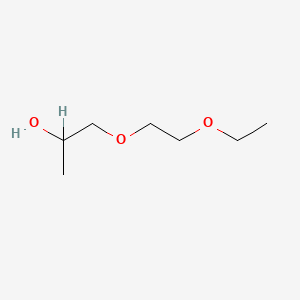

2D Structure

3D Structure

Properties

CAS No. |

63716-10-9 |

|---|---|

Molecular Formula |

C7H16O3 |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

1-(2-ethoxyethoxy)propan-2-ol |

InChI |

InChI=1S/C7H16O3/c1-3-9-4-5-10-6-7(2)8/h7-8H,3-6H2,1-2H3 |

InChI Key |

IIZSMBZRUMDQGD-UHFFFAOYSA-N |

SMILES |

CCOCCOCC(C)O |

Canonical SMILES |

CCOCCOCC(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1-(2-Ethoxyethoxy)propan-2-ol

The synthesis of this compound is primarily achieved through well-established industrial processes involving etherification and catalytic reactions.

Etherification Reactions in the Synthesis of this compound

Etherification is a fundamental reaction in the formation of ethers, involving the coupling of two alcohol molecules or an alcohol and an alkyl halide. numberanalytics.com The Williamson ether synthesis, a classic example, proceeds via an SN2 mechanism where an alkoxide ion acts as a nucleophile. numberanalytics.com

In the context of this compound, a key reaction involves the ring-opening of propylene (B89431) oxide by an alcohol. This process is a common method for producing propylene glycol ethers. cjcatal.com The reaction of propylene oxide with 2-ethoxyethanol (B86334), also known as ethylene (B1197577) glycol monoethyl ether, in the presence of a catalyst yields this compound. The reaction is typically carried out under controlled temperature and pressure to ensure high yield and purity. google.com Another approach involves the reaction of diethylene glycol with ethanol (B145695) using a solid acid catalyst. google.com

The general etherification reaction can be represented as:

ROH + R'X → ROR' + HX (Williamson Ether Synthesis) numberanalytics.com

or

ROH + Epoxide → RO-CH₂-CH(OH)-R'' (Ring-opening of an epoxide)

A patent describes the production of alkoxypropanol by reacting a lower monohydric alcohol with propylene oxide. google.com This method uses a tertiary amine as a catalyst and is conducted at temperatures between 60-130°C and pressures of 1-20 kg/cm ²G. google.com The use of a recyclable tertiary amine catalyst that has a lower boiling point than the product simplifies the purification process. google.com

Catalytic Approaches to Alkoxypropanol Synthesis

Catalysis is central to the efficient synthesis of alkoxypropanols, including this compound. Various catalysts, both homogeneous and heterogeneous, are employed to enhance reaction rates and selectivity.

Homogeneous Catalysis: Alkali metal hydroxides (e.g., NaOH) and alkoxides are traditionally used as basic catalysts in the synthesis of propylene glycol ethers. cjcatal.com However, these can present challenges in terms of separation and corrosion. google.com Tertiary amines are also effective homogeneous catalysts that can be more easily separated and recycled. google.com

Heterogeneous Catalysis: To overcome the drawbacks of homogeneous catalysts, solid catalysts are increasingly being investigated. These include:

Solid acid catalysts: A patent application details the synthesis of diethylene glycol monoethyl ether using solid acid catalysts such as acidic ion exchange resins (e.g., Amberlyst-15), H-beta molecular sieves, HZSM-5 molecular sieves, and HY molecular sieves. google.com These catalysts are environmentally friendly and reduce corrosion issues. google.com

Ionic liquids: Acetate-based ionic liquids have been shown to be effective and environmentally benign catalysts for the production of propylene glycol ethers from propylene oxide and alcohols under mild conditions. cjcatal.com Their catalytic activity is related to their basicity, and they can offer higher efficiencies than traditional catalysts like NaOH. cjcatal.com

Rare-earth metal catalysts: The catalytic synthesis of alkoxypropanols has also been reported using rare-earth metal catalysts. researchgate.net

Novel Synthetic Strategies and Green Chemistry Principles

The chemical industry is increasingly focused on developing more sustainable and environmentally friendly synthetic methods. This has led to new strategies for the synthesis of glycol ethers like this compound.

Development of Sustainable Synthesis Protocols for Glycol Ethers

Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable resources. alfa-chemistry.com Key developments in the sustainable synthesis of glycol ethers include:

Use of Biomass-derived Feedstocks: Research is exploring the use of biomass-derived materials to produce glycol ethers. For instance, a novel route for the sustainable synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether has been reported. rsc.org This highlights the potential for using renewable starting materials in ether synthesis.

Environmentally Benign Catalysts: As mentioned earlier, the use of solid acid catalysts and ionic liquids represents a greener alternative to traditional corrosive and difficult-to-separate catalysts. cjcatal.comgoogle.com These catalysts can often be recycled and reused, further reducing waste.

Energy-Efficient Reaction Conditions: Methods that operate at lower temperatures and atmospheric pressure contribute to a more sustainable process by reducing energy consumption. rsc.org

The following table summarizes some green chemistry approaches in ether synthesis:

| Green Chemistry Approach | Example | Reference |

| Renewable Feedstocks | Synthesis of vinyl methyl ether from biomass-derived ethylene glycol dimethyl ether. | rsc.org |

| Green Catalysts | Use of solid acid catalysts for the synthesis of diethylene glycol monoethyl ether. | google.com |

| Green Catalysts | Use of ionic liquids for the synthesis of propylene glycol ethers. | cjcatal.com |

| Energy Efficiency | Catalytic synthesis at atmospheric pressure. | rsc.org |

Regioselectivity and Stereoselectivity in the Synthesis of Related Propanol (B110389) Derivatives

When synthesizing complex molecules, controlling the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the products) is crucial.

Regioselectivity: In the synthesis of propanol derivatives, regioselectivity determines which hydroxyl group of a diol reacts or where a substituent is added. For example, in the reaction of propylene oxide with an alcohol, the nucleophile can attack either of the two carbon atoms of the epoxide ring. The choice of catalyst and reaction conditions can influence this selectivity. Research on the reductive couplings of dienes with paraformaldehyde has shown divergent regioselectivity depending on the reaction conditions. researchgate.net Similarly, the synthesis of imine and oxazolidine (B1195125) derivatives from serinol (2-amino-1,3-propanediol) demonstrates high regioselectivity based on the nature of the carbonyl compound used. polimi.it

Stereoselectivity: Stereoselectivity is critical when creating chiral molecules, which are common in pharmaceuticals and biologically active compounds. While direct studies on the stereoselective synthesis of this compound are not prevalent in the provided search results, research on related propanol derivatives provides insights. For instance, the diastereoselective carbocupration of alkoxy-functionalized cyclopropene (B1174273) derivatives leads to cyclopropanol (B106826) derivatives with high diastereo- and enantiomeric ratios. d-nb.infobeilstein-journals.org Another study demonstrated that the initial asymmetric center in a chiral alcohol can control the diastereoselectivity of a subsequent intramolecular Schmidt reaction, leading to a single diastereoisomer. nih.gov

These principles of regioselectivity and stereoselectivity are fundamental to developing synthetic routes for specific isomers of complex propanol derivatives.

Derivatization and Functionalization Reactions of this compound

Derivatization involves chemically modifying a compound to produce a new compound with different properties. The hydroxyl group of this compound is a key site for functionalization.

Common derivatization reactions for alcohols include:

Oxidation: The secondary alcohol group in this compound can be oxidized to a ketone.

Esterification: Reaction with a carboxylic acid or its derivative will form an ester.

Etherification: The hydroxyl group can be further etherified to create more complex glycol ethers.

Halogenation: The hydroxyl group can be replaced by a halogen atom. google.com

A study on the derivatization of 2-ethoxyethanol for analysis involved reaction with 1-naphthyl isocyanate to form a carbamate (B1207046) derivative, which could then be detected by HPLC. nih.gov This illustrates a common strategy for derivatizing alcohols for analytical purposes.

Functionalization can also be used to build more complex molecules. For example, this compound could potentially be used as a building block in the synthesis of larger molecules, such as dendrimers or polymers. google.com The ability to introduce various functional groups in place of the hydroxyl group makes it a versatile intermediate in organic synthesis. google.comgoogle.com

The following table lists some potential derivatization reactions:

| Reaction Type | Reagent | Product Type |

| Oxidation | Oxidizing agent (e.g., PCC, Swern oxidation) | Ketone |

| Esterification | Carboxylic acid, acid chloride, or anhydride | Ester |

| Etherification | Alkyl halide, alcohol with acid catalyst | Ether |

| Halogenation | Halogenating agent (e.g., SOCl₂, PBr₃) | Alkyl halide |

Synthesis of Sulfonate Derivatives from Polyether Alcohols

The conversion of alcohols into sulfonate esters is a fundamental transformation in organic synthesis, primarily because it turns a poor leaving group (hydroxide, -OH) into an excellent one. pressbooks.pub The secondary alcohol of this compound can be readily converted into various sulfonate esters, such as tosylates, mesylates, or triflates. This reaction is typically achieved by treating the alcohol with a corresponding sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. pressbooks.pub The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. The subsequent departure of the chloride ion and deprotonation of the oxonium ion by the base yields the stable sulfonate ester. The resulting sulfonate is a highly stable anion due to charge delocalization across its three oxygen atoms, making it an excellent leaving group in subsequent nucleophilic substitution (SN2) or elimination (E2) reactions.

Table 1: Synthesis of Sulfonate Esters from this compound

| Reagent | Base | Resulting Sulfonate Ester | Key Feature of Product |

|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | 1-(2-Ethoxyethoxy)propan-2-yl p-toluenesulfonate | Excellent leaving group for SN2 reactions. |

| Methanesulfonyl chloride (MsCl) | Triethylamine | 1-(2-Ethoxyethoxy)propan-2-yl methanesulfonate | Good leaving group, often used when tosylate is too bulky. |

| Trifluoromethanesulfonyl chloride (TfCl) or Anhydride (Tf2O) | Pyridine | 1-(2-Ethoxyethoxy)propan-2-yl trifluoromethanesulfonate | Extremely reactive leaving group for difficult substitutions. |

Annelation Reactions and Formation of Complex Architectures

Annelation, or annulation, refers to a ring-forming reaction in which a new ring is attached to an existing molecular framework. While the direct participation of this compound in annelation reactions is not extensively documented in scientific literature, its structure provides potential for creating complex cyclic and polycyclic architectures after suitable functionalization.

To be used in an annelation reaction, the molecule would typically need to be converted into a precursor containing multiple reactive sites. For instance, the hydroxyl group could be converted into a leaving group (as a sulfonate ester), and another part of the molecule could be modified to contain a nucleophilic center, setting the stage for an intramolecular cyclization.

General strategies in polyether synthesis have involved pyranoannulation methods to build complex, fused-ring systems, which are characteristic of certain marine natural products. nih.gov These methods often rely on intermediates like functionalized dihydropyrans or lactones to construct the polyether backbone ring by ring. nih.gov Although a direct application to this compound is not reported, this highlights a potential, albeit hypothetical, pathway where the compound could be elaborated into a more complex precursor before undergoing a designed annelation cascade to form larger polyether structures.

Preparation of Functionalized Polyether-Propanols for Specific Research Applications

The chemical versatility of this compound makes it a valuable starting material for creating functionalized molecules for specialized research, particularly in polymer chemistry and bioconjugation.

Initiator for Ring-Opening Polymerization: The hydroxyl group of this compound can act as an initiator for the ring-opening polymerization (ROP) of cyclic ethers like ethylene oxide or propylene oxide. researchgate.netacs.org In this process, the alcohol is first deprotonated by a strong base to form an alkoxide, which then nucleophilically attacks the epoxide monomer, initiating chain growth. This allows for the synthesis of more complex polyether block copolymers with controlled molecular weights. acs.org

A closely related initiator, 1-(Bis(2-hydroxyethyl)amino)-3-(1-ethoxyethoxy)propan-2-ol, has been used to create multi-arm or "umbrella-like" poly(ethylene glycol) (PEG) polymers. fudan.edu.cn In this strategy, the multiple hydroxyl groups initiate the growth of several polymer chains from a central core, while the protected hydroxyl group can be later deprotected to serve as a single reactive point for attaching bioactive molecules. fudan.edu.cn This demonstrates how a propanol core can be used to construct complex polymer architectures for applications like protein conjugation. fudan.edu.cn

Scaffold for Bioconjugation and Functional Materials: The propanol backbone can be modified to attach various functional groups, such as fluorescent dyes or bioactive ligands. For example, research into G protein-coupled receptors has involved the synthesis of fluorescent ligands based on a propranolol (B1214883) scaffold, which also features a propan-2-ol moiety. nih.gov These ligands are created by attaching a linker and a fluorophore to the scaffold, enabling the study of receptor pharmacology through noninvasive imaging. nih.gov Similarly, this compound could serve as a scaffold for creating probes or functionalized surfaces. The hydroxyl group can be converted into other functionalities, such as an amine or an azide, to enable coupling with biomolecules or materials via established bioconjugation chemistries. thermofisher.com

Table 2: Functionalization Strategies for this compound

| Modification Strategy | Key Reagents | Resulting Functionality | Potential Research Application |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Ethylene Oxide, Base (e.g., DPMK) | Poly(ethylene glycol) chain extension | Synthesis of block copolymers, surfactants. fudan.edu.cn |

| Conversion to Amine | 1. Tosylation 2. Sodium Azide 3. Reduction (e.g., H2, Pd/C) | Primary amine | Further derivatization, bioconjugation. thermofisher.com |

| Attachment of Fluorescent Dye | 1. Activation of -OH 2. Coupling with amine-functionalized dye | Fluorescently-tagged molecule | Molecular probes for bio-imaging. nih.gov |

| Synthesis of Amino Acid Derivatives | Malonic ester synthesis pathway | Novel amino acid with ether side chain | Incorporation into peptides, study of physicochemical properties. txst.edu |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques in Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for probing the molecular structure of 1-(2-Ethoxyethoxy)propan-2-ol and verifying its purity. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise determination of the compound's structure. Both ¹H and ¹³C NMR are instrumental in this process.

Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in a distinct chemical environment. The chemical shifts of these signals would be indicative of the type of carbon atom (e.g., methyl, methylene, methine) and its proximity to electronegative oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (ethoxy) | ~1.2 (triplet) | ~15 |

| CH₂ (ethoxy) | ~3.5 (quartet) | ~66 |

| OCH₂CH₂O | ~3.6 (multiplet) | ~70-72 |

| CH₂ (propanol) | ~3.4 (multiplet) | ~75 |

| CH (propanol) | ~3.9 (multiplet) | ~65 |

| CH₃ (propanol) | ~1.1 (doublet) | ~23 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the IR spectrum would be a broad absorption band in the region of 3650-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. Strong C-H stretching absorptions would be observed in the 3000-2850 cm⁻¹ region, indicative of the alkane backbone. The presence of the ether linkages (C-O-C) would be confirmed by strong stretching vibrations in the fingerprint region, typically around 1100 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

|---|---|---|---|

| O-H (Alcohol) | 3650-3200 | Strong, Broad | Stretching |

| C-H (Alkane) | 3000-2850 | Strong | Stretching |

| C-O (Ether) | 1150-1085 | Strong | Stretching |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities and for determining its concentration in a mixture. These methods utilize the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. For purity determination, a sample is vaporized and injected into a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification. For related glycol ethers, methods often employ a polar capillary column with a temperature-programmed oven to ensure good separation. google.compublications.gc.ca

High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of this compound, particularly for non-volatile derivatives or in complex matrices. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be appropriate. libretexts.org Detection can be achieved using a refractive index detector (RID) or a UV detector if the compound is derivatized with a chromophore.

Table 3: Typical GC and HPLC Parameters for the Analysis of Glycol Ethers

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Polar capillary column (e.g., DB-WAX) | Reversed-phase C18 column |

| Mobile Phase/Carrier Gas | Inert gas (e.g., Helium, Nitrogen) | Water/Acetonitrile or Water/Methanol gradient |

| Detector | Flame Ionization Detector (FID) | Refractive Index Detector (RID), UV-Vis Detector |

| Temperature | Temperature programmed | Isocratic or gradient elution at ambient or elevated temperature |

The coupling of chromatographic techniques with mass spectrometry (MS) provides a powerful analytical tool for both qualitative and quantitative analysis. GC-MS and LC-MS combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 149.11722 |

| [M+Na]⁺ | 171.09916 |

| [M-H]⁻ | 147.10266 |

| [M+H-H₂O]⁺ | 131.10720 |

Data sourced from predicted values on PubChemLite. uni.lu

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. resolvemass.ca It is particularly useful for the analysis of polymers. If this compound is used as a monomer or an initiator in a polymerization reaction, GPC can be employed to determine the molecular weight distribution (including the number-average molecular weight, Mn, and the weight-average molecular weight, Mw) and the polydispersity index (PDI) of the resulting polymer. sepscience.comwarwick.ac.uk

The analysis involves dissolving the polymer in a suitable solvent and passing it through a column packed with porous gel. Larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. The elution profile is monitored by a detector, typically a refractive index detector, and the molecular weight is determined by calibrating the system with polymer standards of known molecular weight. lcms.cz

Advanced Titration Techniques for Specific Analytical Parameters

The characterization and quantification of this compound in research and quality control settings are accomplished through various analytical methodologies. Among these, advanced titration techniques offer precise and reliable means of determining key chemical properties such as water content, acidity, and hydroxyl value. These parameters are critical for ensuring the compound's purity and suitability for its intended applications.

Karl Fischer Titration for Water Content Determination

The presence of water can significantly impact the properties and reactivity of this compound. Karl Fischer (KF) titration is a highly specific and accurate method for the quantification of water content in a wide range of substances, including glycol ethers. metrohm.comsigmaaldrich.commerckmillipore.commetrohmsiam.com The technique is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent in the presence of a base and a suitable solvent, typically methanol.

Two primary methods of Karl Fischer titration are employed: volumetric and coulometric. The volumetric method is suitable for samples with higher water content, where a titrant of known concentration is added to the sample until an endpoint is reached. sigmaaldrich.com The coulometric method is ideal for determining trace amounts of water, as the iodine is generated electrochemically in situ during the titration. sigmaaldrich.com For a compound like this compound, which is miscible with common KF solvents, direct titration is a straightforward procedure. sigmaaldrich.commerckmillipore.com

Illustrative Research Findings for Water Content Analysis:

A research study focusing on the quality control of propylene (B89431) glycol ethers could yield data similar to that presented in the interactive table below. The table demonstrates the application of both volumetric and coulometric Karl Fischer titration to determine the water content in different batches of this compound.

Interactive Data Table: Water Content in this compound Batches via Karl Fischer Titration

| Batch Number | Sample Volume (mL) | Titration Method | Water Content (%) |

| A-101 | 10 | Volumetric | 0.045 |

| A-102 | 10 | Volumetric | 0.052 |

| B-201 | 20 | Coulometric | 0.008 |

| B-202 | 20 | Coulometric | 0.011 |

| C-301 | 15 | Volumetric | 0.037 |

Potentiometric Titration for Acidity and Purity Assessment

Potentiometric titration is a versatile technique used to determine the concentration of a substance by measuring the potential difference (voltage) between two electrodes as a titrant is added. This method is particularly useful for analyzing the acidic impurities in this compound, often expressed as an acid number. The acid number is the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize the acid in one gram of a chemical substance. xylemanalytics.com

The procedure typically involves dissolving the sample in a suitable solvent mixture, such as toluene (B28343) and propan-2-ol, and titrating with a standardized solution of alcoholic potassium hydroxide. xylemanalytics.comppapco.ir An electrode system, usually a glass electrode and a reference electrode, monitors the change in potential, with the endpoint being the point of maximum inflection on the titration curve. This method is detailed in standards such as ASTM D664 for petroleum products, which can be adapted for glycol ethers. xylemanalytics.comppapco.ir

Furthermore, potentiometric titration can be employed to determine the hydroxyl value, a measure of the concentration of hydroxyl groups in a compound. labrulez.commetrohm.comdigicollections.net Standard methods like ASTM E1899 involve the reaction of the hydroxyl groups with an excess of a reagent like p-toluenesulfonyl isocyanate (TSI), followed by the titration of the excess reagent with a strong base. labrulez.commetrohm.com The hydroxyl value is crucial for assessing the purity and reactivity of polyols and related compounds. labrulez.commetrohm.comdigicollections.net

Detailed Research Findings for Acidity and Hydroxyl Value:

The following interactive data table illustrates hypothetical results from the analysis of this compound for acid number and hydroxyl value using potentiometric titration, reflecting typical quality control data.

Interactive Data Table: Potentiometric Titration Results for this compound

| Parameter | Method Reference | Sample Weight (g) | Titrant | Result (mg KOH/g) |

| Acid Number | ASTM D664 (mod.) | 20.0 | 0.1 M KOH in Isopropyl Alcohol | 0.02 |

| Hydroxyl Value | ASTM E1899 | 2.5 | 0.1 M Tetrabutylammonium Hydroxide | 378.5 |

| Acid Number | ASTM D664 (mod.) | 20.0 | 0.1 M KOH in Isopropyl Alcohol | 0.03 |

| Hydroxyl Value | ASTM E1899 | 2.5 | 0.1 M Tetrabutylammonium Hydroxide | 379.1 |

| Acid Number | ASTM D664 (mod.) | 20.0 | 0.1 M KOH in Isopropyl Alcohol | 0.02 |

Solution Behavior and Intermolecular Interactions

Thermodynamic Analysis of Binary and Ternary Mixtures Involving Polyether Propanols

The study of thermodynamic properties such as excess molar volumes and enthalpies of mixing provides quantitative insight into the nature and strength of intermolecular interactions in liquid mixtures. These properties deviate from ideal behavior due to differences in molecular size, shape, and interaction energies between the components of the mixture.

Excess molar volume (VE) is a measure of the volume change upon mixing two or more components. A negative VE suggests that the molecules in the mixture pack more efficiently or that strong attractive interactions (like hydrogen bonding) pull them closer together than in their pure states. Conversely, a positive VE indicates weaker interactions or less efficient packing.

Research on binary mixtures containing glycol ethers, such as the closely related 2-(2-ethoxyethoxy)ethanol, with alcohols like 1-propanol (B7761284), shows that the excess molar volumes are consistently negative across the entire composition range at various temperatures. researchgate.net This trend suggests that the dominant effect upon mixing is the formation of strong intermolecular hydrogen bonds between the hydroxyl group of the alcohol and the ether oxygens of the glycol ether, leading to a more compact structure.

For instance, in mixtures of 1-propanol with polyethers, the excess molar volumes are negative and become more so as the number of ether linkages in the polyether increases. researchgate.net This is attributed to the increased capacity for hydrogen bonding. The shape of the VE curve as a function of the mole fraction is typically symmetrical, indicating a balance of interactions. researchgate.net These findings are often fitted to the Redlich-Kister polynomial equation to quantify the extent of the deviation from ideal mixing. researchgate.netniscpr.res.in

Table 1: Excess Molar Volume (VE) for 1-Propanol + 2-(2-ethoxyethoxy)ethanol Mixtures at 308.15 K

Excess molar enthalpy (HE), or the enthalpy of mixing, provides direct information about the energetics of intermolecular bond formation and breakage. An endothermic mixing process (positive HE) implies that the energy required to break bonds in the pure components is greater than the energy released when new bonds form in the mixture. An exothermic process (negative HE) indicates the opposite.

Studies on binary and ternary mixtures of 2-(2-ethoxyethoxy)ethanol with non-polar hydrocarbons like 1-hexene, cyclohexane, and methylcyclohexane (B89554) show a strongly endothermic mixing behavior. researchgate.netresearchgate.net This is because significant energy is required to disrupt the strong hydrogen-bonding network present in the pure glycol ether, while the interactions formed between the glycol ether and the non-polar hydrocarbon molecules are much weaker (predominantly van der Waals forces).

Solvation Phenomena in Diverse Solvent Systems

The solvation of 1-(2-ethoxyethoxy)propan-2-ol is dictated by its amphiphilic nature, having both a polar hydroxyl head and a more non-polar ether-alkyl tail. In polar, protic solvents like water and short-chain alcohols, solvation is dominated by the formation of hydrogen bonds with the solvent molecules. researchid.co

In non-polar solvents such as alkanes, the interactions are weaker. The study of liquid-liquid equilibria shows that glycol ethers like 2-(2-ethoxyethoxy)ethanol have limited miscibility with certain alkanes, indicating that the cohesive forces within the glycol ether (hydrogen bonding) are much stronger than the adhesive forces between the glycol ether and the alkane. dntb.gov.ua The presence of both ether and hydroxyl groups allows it to act as a solvent for a wide range of substances. atamanchemicals.com

Rheological and Transport Properties of Mixtures Containing Glycol Ethers

The rheological and transport properties, primarily viscosity, describe the flow behavior and molecular transport within a fluid. In mixtures, these properties are highly sensitive to intermolecular interactions and molecular structure.

The viscosity of binary mixtures of glycol ethers and alcohols typically shows a negative deviation from a linear mole fraction average. niscpr.res.in This means the mixture is less viscous than would be expected from an ideal mixing rule. This phenomenon is often attributed to the disruption of the highly ordered, hydrogen-bonded structures of the pure components upon mixing. Although new hydrogen bonds are formed between the different molecules, the resulting structure may be less ordered or have a smaller effective hydrodynamic volume, leading to easier flow.

These deviations in viscosity (Δη) can be correlated using the Redlich-Kister equation. niscpr.res.in Furthermore, the activation enthalpies and entropies for viscous flow can be calculated to understand the thermodynamic barriers to fluid movement, which are directly related to the strength and arrangement of intermolecular bonds. niscpr.res.in In some complex systems, particularly with surfactants or polymers, glycol ethers can contribute to the formation of viscoelastic solutions and gels by influencing micellar growth and entanglement. nih.govacs.org

Table 2: Deviation in Viscosity (Δη) for 1-Propanol + 2-(2-ethoxyethoxy)ethanol Mixtures at 298.15 K

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Hexene |

| 1-Propanol |

| 2-(2-ethoxyethoxy)ethanol |

| Cyclohexane |

| Methylcyclohexane |

| Polyether |

Applications of 1 2 Ethoxyethoxy Propan 2 Ol in Advanced Chemical Synthesis and Materials Science Research

Role as a Solvent in Specialized Chemical Processes

The utility of 1-(2-Ethoxyethoxy)propan-2-ol as a solvent is rooted in its amphiphilic nature, allowing it to dissolve a wide range of substances. This characteristic is particularly advantageous in complex formulations where compatibility between dissimilar components is crucial.

Solvency and Dispersion Properties for Resins and Polymers in Chemical Formulations

This compound exhibits excellent solvency for a broad spectrum of resins and polymers, making it a key ingredient in the formulation of coatings, inks, and adhesives. pcc.euatamanchemicals.com Its effectiveness as a solvent is critical for regulating the flow, leveling, and coalescence of surface coatings, including water-based paints and flexographic printing inks. atamanchemicals.comacs.org The compound's ability to dissolve various resins is essential for achieving uniform and stable mixtures. wikipedia.org

The solvency characteristics of a solvent can be quantified using Hansen Solubility Parameters (HSP), which are based on the energy of vaporization of a liquid and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). These parameters are crucial for predicting the compatibility between a solvent and a polymer. The principle that "like dissolves like" is quantified by the HSP distance (Ra), where a smaller distance between the HSP of a solvent and a polymer indicates a higher likelihood of dissolution.

Table 1: Hansen Solubility Parameters for 1-Ethoxy Ethoxy-2-Propanol

| Parameter | δD (MPa½) | δP (MPa½) | δH (MPa½) |

|---|---|---|---|

| Value | 15.4 | 6.3 | 6.0 |

Data sourced from publicly available chemical databases.

These parameters indicate a moderate level of polarity and hydrogen bonding capability, contributing to its broad solvency. This allows for the effective dispersion of pigments and polymers, which is critical for the performance of coatings and inks.

Co-solvency and Formulation Development in Complex Chemical Systems

In addition to its role as a primary solvent, this compound is frequently employed as a co-solvent to enhance the stability and performance of complex chemical systems. Its miscibility with both polar and non-polar substances makes it an effective coupling agent, improving the homogeneity of formulations that contain otherwise immiscible components. atamanchemicals.com

Propylene (B89431) glycol ethers, as a class, are recognized for their ability to be used in combination with other solvents to customize the properties of a formulation to meet specific requirements. pcc.eu This is particularly relevant in the development of advanced materials where precise control over the final properties is essential.

The use of co-solvents like this compound is crucial in the formation of microemulsions, which are thermodynamically stable, isotropic dispersions of two immiscible liquids. While direct research on this compound in microemulsions is limited, the principles of co-solvency suggest its potential to influence the phase behavior and stability of such systems. Studies on similar glycol ether systems demonstrate their role in modifying the interfacial tension and curvature of the microemulsion domains.

Intermediates in the Synthesis of Complex Organic Molecules

The presence of a reactive hydroxyl group and stable ether linkages makes this compound a valuable intermediate in the synthesis of more complex molecules with specialized functions.

Precursors for Advanced Pharmaceutical and Agrochemical Synthesis (General Class of Compounds)

Propylene glycol ethers find application as intermediates in the production of agrochemicals. pcc.euatamanchemicals.com The hydroxyl group of this compound can be functionalized, for example, through esterification, to produce active ingredients or formulation aids in pesticide and herbicide products. While specific examples of its use as a direct precursor to advanced pharmaceutical active ingredients are not extensively documented in public literature, its role as a solvent and carrier in pharmaceutical formulations is well-established due to its low toxicity profile. atamanchemicals.com

Building Blocks for Functionalized Polymers and Advanced Materials

The chemical structure of this compound allows it to be used as a building block in the synthesis of functionalized polymers. The hydroxyl group can act as an initiator for polymerization reactions or be incorporated into a polymer backbone, imparting flexibility and modifying the solvency of the resulting material.

One significant application is in the synthesis of polyurethanes. The hydroxyl group of the glycol ether can react with isocyanates to form urethane (B1682113) linkages, incorporating the ethoxyethoxypropanol moiety into the polymer chain. This can influence the soft segment of the polyurethane, affecting its thermal and mechanical properties.

Furthermore, this compound can be a precursor to acrylic monomers. For instance, its reaction with acrylic acid or its derivatives can yield 2-(2-ethoxyethoxy)propyl acrylate (B77674). Such monomers are valuable in the formulation of radiation-curable coatings, adhesives, and inks, where the acrylate group undergoes polymerization upon exposure to UV light or electron beams. google.com The incorporation of the ethoxyethoxypropyl group can enhance properties such as adhesion, flexibility, and solvent resistance in the cured polymer. sfdchem.com

Research on Surface Activity and Wettability in Derivative Structures

The surface properties of derivatives of this compound are of interest for applications requiring control over interfacial phenomena, such as wetting, emulsification, and dispersion. By chemically modifying the hydroxyl group, a range of surfactants with tailored properties can be synthesized.

Ethoxylation and propoxylation of alcohols are common methods to produce non-ionic surfactants. atamanchemicals.comsunshieldchemicals.com The balance between the hydrophilic (ethoxy/propoxy) and hydrophobic (alkyl) parts of the molecule determines its surface activity. Derivatives of this compound, with their inherent ether linkages, can be further modified to create surfactants with specific hydrophilic-lipophilic balance (HLB) values.

Research on various propylene glycol ether derivatives has shown a strong relationship between their molecular structure and their effect on surface tension and bubble velocity, which is relevant for applications like froth flotation. The length of the alkyl chain and the number of propylene oxide units influence the critical micelle concentration (CMC) and the efficiency of surface tension reduction.

The wettability of a solid surface by a liquid is governed by the interfacial tensions between the solid, liquid, and vapor phases, and is often characterized by the contact angle. The ability of propylene glycol and its derivatives to act as wetting agents has been studied in applications such as offset printing, where they can modify the surface tension of fountain solutions to improve print quality. researchgate.net Derivatives of this compound, when incorporated into coatings or surface treatments, can be expected to alter the surface energy and, consequently, the wetting behavior of the surface towards water or other liquids. For instance, the incorporation of such structures into polymer films can influence their surface reconstruction when in contact with water.

Table 2: Surface Tension of Selected Propylene Glycol Ethers

| Compound | Surface Tension (mN/m at 25°C) |

|---|---|

| Propylene Glycol n-Propyl Ether (PnP) | 27 |

This table presents data for a related propylene glycol ether to illustrate the typical range of surface tension values for this class of compounds.

Potential in Sustainable Chemistry and Green Solvent Design

The pursuit of sustainable chemical processes has led to a critical evaluation of solvents, which are a major contributor to the environmental impact of the chemical industry. In this context, this compound, a member of the propylene glycol ethers (PGEs) family, presents significant potential as a green solvent, aligning with the principles of sustainable chemistry. This potential is rooted in its favorable environmental profile compared to traditional solvents and the possibility of its synthesis from renewable feedstocks.

Propylene glycol ethers, as a class, are recognized for their lower toxicity profile when compared to ethylene (B1197577) glycol ethers (EGEs). nih.gov This has propelled a shift towards PGEs in various applications as a safer alternative. nih.gov The move is further encouraged by stringent environmental regulations in North America and Europe that favor the use of low-volatility organic compounds (VOC) and non-toxic solvents. nih.gov

Biodegradability and Environmental Fate

While specific biodegradation data for this compound is not extensively documented in publicly available literature, the general characteristics of propylene glycol ethers suggest a favorable environmental fate. PGEs typically exhibit high aqueous solubility and low octanol-water partition coefficients, which indicates they are unlikely to accumulate in aquatic food chains. nih.gov Significant aerobic biodegradation has been observed for various PGEs, with biodegradation half-lives generally in the range of 5 to 25 days. nih.gov In the atmosphere, it is expected that vapor-phase PGEs will react with photochemically produced hydroxyl radicals, with estimated half-lives ranging from 5.5 to 34.4 hours. nih.gov

Ecotoxicity Profile

The ecotoxicity of propylene glycol ethers is generally considered to be low. Acute aquatic toxicity studies on a range of PGEs have shown LC50 values for freshwater fish, the invertebrate Daphnia magna, and green algae to be greater than 100 mg/L, indicating low toxicity to aquatic organisms. nih.gov This low toxicity profile is a key factor in considering this compound as a green solvent.

| Organism | Endpoint | Value (mg/L) for Propylene Glycol Ethers |

|---|---|---|

| Freshwater Fish | LC50 | >100 to >20,000 |

| Daphnia magna | LC50 | >100 to >20,000 |

| Green Algae | EC50 | >100 to >20,000 |

Renewable Feedstock Potential

A significant aspect of sustainable chemistry is the utilization of renewable feedstocks. The propylene glycol backbone of this compound can be derived from renewable resources. nih.govepa.govresearchgate.net Glycerol, a major byproduct of biodiesel production, can be converted to propylene glycol through catalytic hydrogenolysis. nih.gov This process offers a more environmentally friendly route compared to the traditional petroleum-based production from propylene oxide. nih.gov The substitution of petroleum-based propylene glycol with that derived from biomass can lead to a significant reduction in greenhouse gas emissions. eesi.org For instance, the use of renewable propylene glycol has been estimated to reduce greenhouse gases by 61% compared to its petroleum-based counterpart. eesi.org

Performance as a Green Solvent

This compound possesses properties that make it an effective and versatile solvent. Its bifunctional nature, containing both ether and alcohol functional groups, allows it to dissolve a wide range of substances. atamankimya.com This includes resins such as epoxies, acrylics, alkyds, polyesters, nitrocellulose, and polyurethanes. atamankimya.com Its miscibility with both polar and non-polar substances makes it a valuable component in various formulations. atamankimya.com

The design of greener solvents emphasizes low toxicity, biodegradability, and derivation from renewable resources. mdpi.comsigmaaldrich.com this compound, as part of the propylene glycol ether family, aligns well with these principles. Its low volatility and favorable toxicological profile contribute to a safer working environment and reduced environmental impact. researchgate.net

| Property | Relevance to Green Solvent Design | Performance of Propylene Glycol Ethers |

|---|---|---|

| Low Toxicity | Reduces risk to human health and the environment. | Generally lower toxicity profile compared to EGEs. nih.gov |

| Biodegradability | Prevents persistence and accumulation in the environment. | Readily biodegradable. nih.gov |

| Renewable Feedstock | Reduces reliance on fossil fuels and lowers carbon footprint. | Can be produced from bio-based glycerol. nih.govepa.goveesi.org |

| Low Volatility | Reduces air pollution and exposure through inhalation. | Generally low to moderate volatility. nih.gov |

| High Solvency | Effective in a wide range of applications. | Excellent solvency for a variety of resins. atamankimya.com |

Environmental Chemistry and Atmospheric Fate Studies of Glycol Ethers

Atmospheric Degradation Pathways of Glycol Ethers as Volatile Organic Compounds

Once released into the troposphere, glycol ethers primarily undergo degradation through reactions with hydroxyl (OH) radicals, which are the main atmospheric oxidants during the daytime. nih.govacs.org This reaction is the dominant atmospheric loss process for these compounds. ca.gov The reaction initiates with the abstraction of a hydrogen atom from the glycol ether molecule, most commonly from the C-H bonds adjacent to the ether linkage or the hydroxyl group, as these are typically the most reactive sites. nih.govacs.org

The degradation of glycol ethers leads to the formation of a variety of oxygenated products. researchgate.net The initial H-atom abstraction results in an alkyl radical, which then rapidly reacts with molecular oxygen (O2) to form a peroxy radical (RO2). The subsequent reactions of the peroxy radical, often with nitric oxide (NO) or hydroperoxyl radicals (HO2), lead to the formation of stable products such as aldehydes, ketones, and other oxygenated compounds. acs.org For example, the oxidation of 2-butoxyethanol (B58217) has been shown to produce products like butyl formate (B1220265) and butoxyacetaldehyde. researchgate.net Similarly, the degradation of 1-(2-Ethoxyethoxy)propan-2-ol is expected to produce a complex mixture of oxygenated products.

Table 1: Rate Constants for the Gas-Phase Reaction of OH Radicals with Selected Glycol Ethers at 296 ± 2 K

| Glycol Ether | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Reference |

| 1-Butoxy-2-propanol | 3.76 ± 0.54 | nih.govacs.org |

| Diethylene glycol ethyl ether | 5.72 ± 0.85 | nih.govacs.org |

| Diethylene glycol n-butyl ether | 7.44 ± 0.94 | nih.govacs.org |

| 2-Methoxyethanol (B45455) | 1.09 | researchgate.net |

| 2-Ethoxyethanol (B86334) | 1.45 | researchgate.net |

This interactive table allows for sorting and filtering of the data.

Formation of Secondary Organic Aerosols from Glycol Ether Precursors

The atmospheric oxidation of glycol ethers can lead to the formation of products with lower volatility, which can then partition into the aerosol phase, contributing to the formation of secondary organic aerosols (SOA). acs.org SOA are microscopic particles suspended in the atmosphere that can have significant impacts on air quality, climate, and human health. youtube.comyoutube.com

The potential for a glycol ether to form SOA depends on the volatility of its oxidation products. nih.gov The oxidation of glycol ethers can lead to the formation of highly oxygenated molecules (HOMs) through autoxidation pathways, which can significantly decrease the volatility of the products and enhance SOA formation. acs.org Chamber studies have shown that various oxygenated volatile organic compounds, including glycol ethers, are precursors to SOA. acs.org

The SOA yield, defined as the mass of aerosol formed per mass of precursor reacted, is a key parameter in assessing the contribution of a VOC to SOA formation. copernicus.org The SOA yield from glycol ethers is influenced by factors such as the molecular structure of the glycol ether and the atmospheric conditions, including the concentration of nitrogen oxides (NOx). nih.govcopernicus.org For example, the photooxidation of D5-siloxane, another volatile chemical product, shows SOA yields ranging from very low to over 100% depending on the OH radical concentration. copernicus.orgcopernicus.org While specific SOA yields for this compound are not documented in the provided search results, the presence of both ether and alcohol functional groups suggests that its oxidation products will have reduced volatility and are likely to contribute to SOA formation.

Table 2: Factors Influencing Secondary Organic Aerosol (SOA) Formation from Glycol Ethers

| Factor | Influence on SOA Formation | Research Findings | Reference |

| Molecular Structure | The size and functional groups of the glycol ether affect the volatility of its oxidation products. | Higher molecular weight and the presence of multiple functional groups generally lead to lower volatility products and higher SOA yields. | nih.gov |

| Reaction Conditions | NOx levels, humidity, and oxidant concentrations impact the chemical pathways and the types of products formed. | The fate of the peroxy radical (RO2), whether it reacts with NO or HO2, significantly affects the volatility of the final products and thus the SOA yield. copernicus.org | copernicus.org |

| Oxidation Products | The formation of highly oxygenated molecules (HOMs) through autoxidation can significantly increase SOA formation. | The H-shift processes of peroxy radicals from glycol ethers can be fast enough to compete with bimolecular reactions, leading to HOM formation. acs.org | acs.org |

This interactive table provides an overview of key factors in SOA formation.

Analytical Methods for Environmental Monitoring of Glycol Ethers in Research Contexts

Accurate measurement of glycol ethers in various environmental matrices is crucial for understanding their environmental fate and for assessing human exposure. A variety of analytical methods have been developed for the detection and quantification of glycol ethers in air, water, and other samples. nih.govnih.gov

For air monitoring, the most common approach involves the collection of air samples onto an adsorbent material, followed by thermal desorption and analysis by gas chromatography (GC). epa.govresearchgate.net The separated compounds are typically detected using a flame ionization detector (FID) or a mass spectrometer (MS). acs.orgresearchgate.net This methodology allows for the simultaneous measurement of various glycol ethers and other volatile organic compounds at low concentrations, with detection limits in the parts-per-billion (ppb) range. epa.govresearchgate.net

Liquid chromatography (LC) methods, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), are also employed, especially for the analysis of glycol ethers in aqueous samples like drinking water. epa.gov These methods offer high sensitivity and selectivity. epa.gov

Table 3: Common Analytical Techniques for Monitoring Glycol Ethers

| Analytical Technique | Sample Type | Key Features | Reference |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Air | Robust and widely used for quantifying organic compounds. | acs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Water | Provides identification and quantification with high specificity. | acs.orgnih.gov |

| Thermal Desorption-GC/MS | Air | Allows for pre-concentration of analytes from air samples, leading to low detection limits. | epa.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Water, Biological Samples | Suitable for non-volatile or thermally labile compounds. | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Water | Offers high sensitivity and selectivity for trace-level analysis. | epa.gov |

This interactive table summarizes the primary analytical methods used in environmental research of glycol ethers.

Q & A

Basic Questions

Q. What personal protective equipment (PPE) is essential for safe handling of 1-(2-Ethoxyethoxy)propan-2-ol in laboratory settings?

- Answer : Researchers should use EN 374-certified chemical-resistant gloves (e.g., nitrile) to prevent skin contact and ensure glove integrity before use . Eye protection, such as safety goggles or face shields, is mandatory to avoid splashes . In poorly ventilated areas, respiratory protection (e.g., P95/P1 particulate respirators for low exposure or ABEK-P2/Ov filters for higher concentrations) is recommended . Lab coats and closed-toe shoes are advised to minimize skin exposure .

Q. How should researchers address missing physicochemical data (e.g., boiling point, solubility) for this compound?

- Answer : Experimental determination is critical. For boiling point, use differential scanning calorimetry (DSC) or distillation setups under controlled pressure . Solubility can be assessed via shake-flask methods in water and organic solvents (e.g., ethanol, hexane) at 25°C, followed by HPLC or gravimetric analysis . LogP values may be estimated using reverse-phase chromatography or computational tools like EPI Suite .

Q. What disposal protocols should be followed to prevent environmental contamination?

- Answer : Collect waste in chemically inert containers and avoid drainage systems . Collaborate with authorized disposal agencies for incineration or specialized treatment. Spill management requires immediate containment with absorbents (e.g., vermiculite) and ventilation to prevent vapor inhalation .

Advanced Research Questions

Q. How can conflicting toxicological data (e.g., carcinogenicity classifications) be reconciled for risk assessment?

- Answer : Discrepancies arise from varying study designs (e.g., IARC vs. ACGIH criteria). Perform a meta-analysis of existing data, prioritizing studies with standardized OECD guidelines . Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare results to regulatory thresholds. Note that some SDS classify components >0.1% as potential carcinogens, necessitating impurity profiling .

Q. What synthetic routes are viable for producing this compound derivatives with modified ether linkages?

- Answer : Adapt methodologies from analogous compounds (e.g., 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid synthesis). Use nucleophilic substitution: react propan-2-ol with 2-ethoxyethyl bromide in anhydrous THF with NaH as a base . Purify via flash chromatography (silica gel, ethyl acetate/hexane eluent) and confirm structure via H NMR and GC-MS .

Q. How can stability under reactive conditions (e.g., high temperature, acidic/basic environments) be systematically evaluated?

- Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 50–100°C for 48–72 hours, monitor decomposition via TGA or FTIR .

- pH Stability : Incubate in buffers (pH 2–12) and analyze degradation products using LC-MS .

- Light Sensitivity : Expose to UV-Vis light and track photodegradation with UV spectroscopy .

Q. What analytical strategies resolve discrepancies in purity assessments between batches?

- Answer : Implement orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.